molecular formula C14H15NO2 B054186 Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate CAS No. 124730-53-6

Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

Cat. No. B054186
M. Wt: 229.27 g/mol
InChI Key: QWYWUGSDJVIVBY-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add 5 N aqueous sodium hydroxide (60 mL, 0.3 mol) to a solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester (31 g, 0.14 mol) in ethanol (200 mL) and water (70 mL) and stir the resulting mixture at reflux for 3 hours. Cool the reaction mixture to 20-24° C., dilute with water (2 L), and wash sequentially with dichloromethane (2×200 mL) and diethyl ether (1×200 mL). Filter the aqueous layer through Celite and treat the filtrate with concentrated hydrochloric acid (25 mL) to precipitate the product. Filter the solid, wash with water (200 mL), and dry under reduced pressure to give the desired compound as a light yellow solid (23.2 g, 85%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1)=[O:7])C>C(O)C.O>[C:8]1([C:6]([OH:7])=[O:5])[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
31 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN2CCCC3=CC=CC1=C23
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 2) °C
Stirring
Type
CUSTOM
Details
stir the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
wash sequentially with dichloromethane (2×200 mL) and diethyl ether (1×200 mL)
FILTRATION
Type
FILTRATION
Details
Filter the aqueous layer through Celite
ADDITION
Type
ADDITION
Details
treat the filtrate with concentrated hydrochloric acid (25 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filter the solid
WASH
Type
WASH
Details
wash with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.